molecular formula C11H21N3O2 B2943847 Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate CAS No. 2408937-14-2

Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate

Cat. No. B2943847
CAS RN: 2408937-14-2
M. Wt: 227.308
InChI Key: QLRPYZUXTUSGBV-DTORHVGOSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate is complex. It has a molecular formula of C12H22N2O2 . The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3 .

Scientific Research Applications

Catalytic Applications in Hydrogenation of Carbon Dioxide

A novel pincer ligand based on the pyrazine backbone, including tert-butyl groups, has shown effectiveness in catalyzing the hydrogenation of CO2 to formate salts at low H2 pressure. This application is particularly relevant in the context of carbon capture and conversion technologies, aiming to mitigate CO2 emissions. The use of iron complexes with this ligand underlines the potential for transition metal-catalyzed processes in environmental chemistry (Rivada‐Wheelaghan et al., 2015).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazoles

The synthesis process of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to mixtures of isomeric pyrazoles, showcases the chemical versatility of tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate derivatives. These fluorinated pyrazole-4-carboxylic acids, obtained on a multigram scale, highlight the compound's utility in the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Iminov et al., 2015).

Asymmetric Synthesis of Pyrrolidines

The compound's utility in the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrates its importance in synthetic organic chemistry. This particular synthesis pathway offers a high-yield route to chiral pyrrolidines, which are valuable intermediates in pharmaceutical synthesis (Chung et al., 2005).

Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides

The synthesis and evaluation of substituted pyrazinecarboxamides, including derivatives of tert-butyl pyrazinecarboxylate, for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, highlight the compound's potential in biologically active molecule development. These studies contribute to the search for new therapeutic agents and agrochemicals (Doležal et al., 2006).

Applications in Luminescence and Material Science

The research on terbium complexes with 2-pyrazinecarboxylic acid and butanedioic acid, where tert-butyl groups play a crucial role, showcases the applications of such compounds in enhancing luminescence. These complexes have potential uses in material sciences, particularly in the development of luminescent materials for displays and lighting technologies (Kong et al., 2013).

Mechanism of Action

The mechanism of action of Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

properties

IUPAC Name

tert-butyl (4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-9(7-14)13-5-4-12-8/h8-9,12-13H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRPYZUXTUSGBV-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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